molecular formula C25H32N4O2S2 B3530461 N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

Cat. No. B3530461
M. Wt: 484.7 g/mol
InChI Key: GFGDAULXBOMTMC-UHFFFAOYSA-N
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Description

The compound “N,N’-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide” is a complex organic molecule. It contains a bicyclo[3.3.1]nonane core, which is a common structural motif found in many terpenoid structures . This core is substituted with various functional groups, including methoxyphenyl groups, methyl groups, and a dicarbothioamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the construction of the bicyclo[3.3.1]nonane core, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.3.1]nonane core would likely impart a rigid, three-dimensional structure to the molecule. The presence of the methoxyphenyl groups, methyl groups, and dicarbothioamide group would further influence the molecule’s shape and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bicyclo[3.3.1]nonane core might undergo reactions typical of cyclic compounds, while the functional groups could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, properties, and potential applications. It could also be interesting to investigate its biological activity, given the presence of functional groups that are often found in biologically active compounds .

properties

IUPAC Name

3-N,7-N-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S2/c1-24-13-25(2,16-28(14-24)22(32)26-18-5-9-20(30-3)10-6-18)17-29(15-24)23(33)27-19-7-11-21(31-4)12-8-19/h5-12H,13-17H2,1-4H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGDAULXBOMTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)C(=S)NC3=CC=C(C=C3)OC)(CN(C2)C(=S)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Reactant of Route 5
Reactant of Route 5
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(4-methoxyphenyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide

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